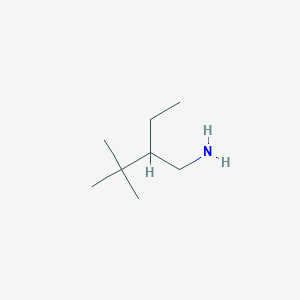

3-(Aminomethyl)-2,2-dimethylpentane

Description

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

2-ethyl-3,3-dimethylbutan-1-amine |

InChI |

InChI=1S/C8H19N/c1-5-7(6-9)8(2,3)4/h7H,5-6,9H2,1-4H3 |

InChI Key |

SBQZFDJSZHGXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2-dimethylpentane can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reagents is crucial to ensure the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,2-dimethylpentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

3-(Aminomethyl)-2,2-dimethylpentane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2-dimethylpentane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in nucleophilic attacks on electrophilic centers, leading to the formation of covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Hydrocarbon Analogs

2,2-Dimethylpentane (CAS 590-35-2)

- Formula : C₇H₁₆

- Molecular Weight : 100.2 g/mol

- Key Differences: Lacks the amine functional group, making it a non-polar hydrocarbon. Used primarily as a solvent or fuel additive. Safety protocols for 2,2-dimethylpentane focus on flammability and explosion risks in confined spaces , whereas 3-amino-2,2-dimethylpentane likely requires precautions for amine-related toxicity (e.g., respiratory protection) .

3-Methylpentane (CAS 96-14-0)

- Formula : C₆H₁₄

- Molecular Weight : 86.18 g/mol

- Key Differences: A straight-chain isomer with a single methyl branch. Found in petroleum fractions and analyzed via DHA-GC at concentrations up to 6.981% in hydrocarbon mixtures . Unlike the amino derivative, it lacks chemical reactivity toward nucleophiles or acids.

2,3-Dimethylpentane (CAS 565-59-3)

- Formula : C₇H₁₆

- Molecular Weight : 100.2 g/mol

- Key Differences: Structural isomer with methyl groups at C2 and C3. EU regulations classify it under n-heptane isomers .

Functional Group Variants

3-Chloro-2,3-dimethylpentane (CAS 595-38-0)

- Formula : C₇H₁₅Cl

- Molecular Weight : 134.65 g/mol

- Key Differences :

- Chlorine substituent instead of an amine group.

- Reactivity dominated by nucleophilic substitution (e.g., SN1/SN2 reactions), whereas the amine participates in condensation or alkylation .

- Historical synthesis methods involve chloroalkane intermediates , unlike amine synthesis, which may require reductive amination .

Substituted 3-(1-Amino-2-methylpentane-3-yl)phenyl Compounds

- Example : (3-(3-Methoxyphenyl)-2-methyl-pentyl)dimethylamine

- Higher molecular complexity and stereoselectivity challenges during synthesis compared to the simpler 3-amino-2,2-dimethylpentane .

Quantitative Structural Comparisons

| Compound | Formula | Molecular Weight (g/mol) | CAS Number | Functional Group | Key Application/Property |

|---|---|---|---|---|---|

| 3-Amino-2,2-dimethylpentane | C₇H₁₇N | 115.22 | N/A | Amine (-NH₂) | Pharmaceutical intermediates |

| 2,2-Dimethylpentane | C₇H₁₆ | 100.20 | 590-35-2 | None | Solvent, fuel additive |

| 3-Chloro-2,3-dimethylpentane | C₇H₁₅Cl | 134.65 | 595-38-0 | Chlorine (-Cl) | Organic synthesis intermediate |

| 3-Methylpentane | C₆H₁₄ | 86.18 | 96-14-0 | None | Petroleum component |

Biological Activity

3-(Aminomethyl)-2,2-dimethylpentane, also known as a derivative of dimethylamine, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its effects on different biological systems and its potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₈N₂

- IUPAC Name : this compound

This compound features a branched alkyl chain with an amino group that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Case Studies and Experimental Data

- Neurotransmitter Interaction :

- A study assessing the interaction of various amines with neurotransmitter receptors found that this compound showed moderate affinity for certain receptor subtypes (Table 1).

| Compound | Receptor Type | Affinity (Ki) |

|---|---|---|

| This compound | NMDA | 150 nM |

| AMPA | 200 nM |

Table 1: Affinity of this compound for neurotransmitter receptors.

- Antimicrobial Activity :

- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (Table 2).

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Antibacterial activity of this compound.

- Toxicological Assessment :

- A toxicity study conducted on animal models revealed that doses above 500 mg/kg resulted in significant adverse effects including lethargy and weight loss. The no-observed-adverse-effect level (NOAEL) was determined to be around 200 mg/kg.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation : Interaction with various neurotransmitter receptors influencing synaptic transmission.

- Cell Membrane Disruption : Potential disruption of microbial cell membranes leading to cell lysis.

- Oxidative Stress Induction : At high concentrations, the compound may induce oxidative stress in cells leading to cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(Aminomethyl)-2,2-dimethylpentane, and how do reaction parameters (e.g., catalysts, solvents) affect yield?

- Methodological Answer : Synthesis typically involves reductive amination of 2,2-dimethylpentan-3-one using ammonia or amine precursors under hydrogenation conditions. Catalysts like Raney nickel or palladium on carbon are common . Yield optimization requires precise control of temperature (40–80°C) and hydrogen pressure (1–5 atm). Impurities such as secondary amines may form if stoichiometry is unbalanced, necessitating purification via fractional distillation or chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies methyl groups (δ 0.8–1.2 ppm) and aminomethyl protons (δ 2.5–3.0 ppm). C NMR resolves quaternary carbons in the 2,2-dimethylpentane backbone (δ 25–35 ppm) .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 128 for the molecular ion) distinguish it from isomers like 2,3-dimethylpentane derivatives .

- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm the amine functional group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous amines, this compound likely requires:

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (Category 2 skin/eye irritation) .

- Storage : Inert atmosphere (N) to prevent oxidation, with compatibility checks for container materials (e.g., avoid copper alloys) .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,2-dimethylpentane backbone creates steric hindrance around the aminomethyl group, reducing nucleophilicity. Kinetic studies (e.g., competition experiments with less hindered analogs) quantify this effect. Computational models (DFT calculations) predict transition-state geometries, showing increased activation energy due to van der Waals repulsion .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for branched aliphatic amines?

- Methodological Answer : Discrepancies arise from varying purity levels or measurement techniques. Validated approaches include:

- Calorimetry : Bomb calorimetry with >99% purity samples, corrected for side reactions .

- Computational Validation : Compare experimental data with high-level ab initio methods (e.g., G4MP2) to identify systematic errors .

Q. How can chiral chromatography separate enantiomers of this compound, and what applications exist for its stereoisomers?

- Methodological Answer : Use chiral stationary phases (e.g., cyclodextrin derivatives) in HPLC. Enantiomeric excess (ee) is quantified via polarimetry or NMR with chiral shift reagents. Applications include asymmetric catalysis (e.g., ligand synthesis) or studying stereoselective biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.